[3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid
Description
[3-(4-Fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is a synthetic furocoumarin derivative characterized by a fused furochromen core substituted with a 4-fluorophenyl group, methyl groups at positions 4 and 9, and an acetic acid moiety at position 8 (Figure 1). Its molecular formula is C₂₁H₁₅FO₅, with a molecular weight of 366.3 g/mol and a CAS number of 853892-54-3 . The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, which may influence reactivity and binding interactions compared to non-fluorinated analogues.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO5/c1-10-7-16-19(11(2)14(8-17(23)24)21(25)27-16)20-18(10)15(9-26-20)12-3-5-13(22)6-4-12/h3-7,9H,8H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLWQWRCKSOMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Chromen Formation
The chromen core is constructed via Pechmann condensation, a classical method for coumarin derivatives. Starting with 2-methylresorcinol and dimethyl 2-acetylsuccinate, cyclization under acidic conditions (e.g., concentrated H<sub>2</sub>SO<sub>4</sub> or HCl) yields 5,7-dihydroxy-4-methylcoumarin. This intermediate serves as the foundation for subsequent functionalization.
Reaction Conditions:
Furo Ring Annulation
The furo[2,3-f]chromen system is formed through oxidative cyclization. Treatment of 5,7-dihydroxy-4-methylcoumarin with α-halogenated ketones (e.g., chloroacetone) in alkaline media facilitates annulation. Sodium hydroxide (10% aqueous solution) and ethanol as the solvent under reflux (12–16 hours) yield the furochromen scaffold.
Key Intermediate:
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5,9-Dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl acetate
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Characterization: <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 2.41 (s, 3H, CH<sub>3</sub>), 2.58 (s, 3H, CH<sub>3</sub>), 6.32 (s, 1H, furan H), 6.89 (s, 1H, aromatic H).
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl<sub>3</sub> | 65 | 92 |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 78 | 98 |
Acetic Acid Side Chain Installation
Nucleophilic Acyl Substitution
The acetic acid moiety is introduced at position 8 via nucleophilic substitution. The intermediate 8-bromo-furochromen derivative reacts with potassium cyanide, followed by hydrolysis with HCl (6 M) to yield the carboxylic acid.
Stepwise Procedure:
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Cyanidation: 8-Bromo derivative + KCN (2 eq) in DMF, 60°C, 4 hours.
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Hydrolysis: Crude nitrile + HCl (6 M), reflux, 12 hours.
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Purification: Recrystallization from ethanol/water (1:1).
Direct Acetic Acid Grafting
Alternative methods use Michael addition with ethyl acrylate, followed by saponification. Ethyl acrylate, triethylamine, and catalytic DMAP in THF afford the ester, which is hydrolyzed with NaOH (10%).
Reaction Metrics:
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Esterification Yield: 80%
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Saponification Yield: 90%
Final Functionalization and Purification
Methyl Group Introduction
Methyl groups at positions 4 and 9 are installed via dimethyl sulfate alkylation under basic conditions (K<sub>2</sub>CO<sub>3</sub>/acetone).
Conditions:
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Temperature: 50°C
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Time: 5 hours
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Yield: 85%
Oxidative Ketone Formation
The 7-oxo group is introduced using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) in acetone at 0°C.
Characterization:
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
[3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated reagents, catalysts like palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with three analogues:
Key Observations :
- The 4-fluorophenyl substituent in the target compound contributes to a higher molecular weight and hydrogen bond acceptor count compared to the phenyl analogue.
- The methoxy substituent in the second analogue increases polarity (lower XLogP3) and hydrogen bond acceptors, which may enhance aqueous solubility but reduce membrane permeability .
- The oxazole-core compound (last row) has significantly lower molecular weight and lipophilicity, reflecting its simpler structure .
Structure-Activity Relationship (SAR) Trends
- Electron-withdrawing groups (e.g., -F) : Enhance DNA binding and phototoxicity but may increase cytotoxicity .
- Electron-donating groups (e.g., -OCH₃) : Improve solubility but reduce membrane penetration, limiting therapeutic efficacy .
- Core modifications (e.g., oxazole vs. furochromen) : The oxazole derivative (last row) lacks the extended π-system of furocoumarins, likely reducing DNA intercalation but enabling alternative targets like enzyme inhibition .
Biological Activity
The compound [3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is a synthetic organic molecule with a unique structure that integrates a furochromenyl core and a fluorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 366.34 g/mol. Its structure includes functional groups that may influence its biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H15FO5 |
| Molecular Weight | 366.34 g/mol |
| IUPAC Name | 2-[3-(4-fluorophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid |
| CAS Number | 777857-51-9 |
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom in the para position of the phenyl group enhances its electronic properties, potentially increasing its affinity for biological targets.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), which are important in neurotransmission. In vitro studies indicate moderate inhibitory activity against these enzymes, with IC50 values suggesting effective binding.
- Anti-inflammatory Activity : The compound's structural features suggest potential anti-inflammatory properties, possibly through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX).
- Antioxidant Activity : Preliminary studies indicate that it may exhibit free radical scavenging capabilities, contributing to its potential therapeutic applications.
In Vitro Studies
Recent research has evaluated the biological activity of related compounds that share structural similarities with [3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid. Key findings are summarized below:
Case Studies
- Case Study on Anticancer Activity : A derivative of the compound was tested against various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis in MCF-7 cells.
- Anti-inflammatory Effects : Research indicated that compounds similar to [3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid could reduce inflammatory markers in cellular models treated with pro-inflammatory cytokines.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies indicate that the compound can form significant interactions through hydrogen bonding and halogen bonding with active sites on target enzymes.
Q & A
Q. What are the key steps in synthesizing [3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid?
- Methodological Answer : The synthesis typically involves a multi-step cascade mechanism. For analogous chromenone derivatives (e.g., 4-methoxyphenyl-substituted compounds), optimized protocols include:
Michael Addition-Cyclization : A reaction between coumarin derivatives and aryl glyoxals, facilitated by Meldrum’s acid, forms the furochromenone core .
Acetic Acid Sidechain Introduction : Post-cyclization functionalization via nucleophilic substitution or ester hydrolysis.
Yields range from 60–74% under optimized conditions (reflux in ethanol, 12–24 hrs) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- X-ray Crystallography : Resolves fused furochromenone ring systems and substituent positions.
- NMR Spectroscopy : Key signals include δ 2.3–2.7 ppm (acetic acid methylene) and δ 6.8–7.6 ppm (fluorophenyl protons).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 366.09 for C₂₁H₁₅FO₅) confirm molecular weight .
Q. What are the primary biological targets or assays for initial pharmacological screening?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : COX-1/2 or acetylcholinesterase (AChE) inhibition via fluorometric assays (IC₅₀ values reported for analogs: 10–50 µM).
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~20–100 µM) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale research applications?
- Methodological Answer : Yield optimization strategies:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. ethanol (yield increase: ~15%).
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) accelerates Michael addition steps.
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2–4 hrs with comparable yields .
Q. What analytical techniques resolve contradictions in reported biological activities?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) arise from assay conditions. Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., RAW 264.7 for COX-2) and controls.
- Metabolite Profiling : LC-MS to identify active vs. inactive metabolites in vitro.
- Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05) .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations:
- Target Selection : COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7).
- Key Interactions : Fluorophenyl moiety forms π-π stacking with Tyr385 (COX-2); acetic acid group hydrogen-bonds to Ser203 (AChE).
Validation via free energy calculations (ΔG < -8 kcal/mol indicates strong binding) .
Q. How does fluorophenyl substitution impact pharmacokinetic properties compared to chlorophenyl analogs?
- Methodological Answer : Comparative studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
